REACTION_CXSMILES
|
F[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].C(N(CC)CC)C.[NH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.C(=O)(O)[O-].[Na+]>C(O)C>[N+:13]([C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=1[N:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])([O-:15])=[O:14] |f:3.4|
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
91.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
76.9 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred at a room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was subjected to extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with a saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline solution in order, and then dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1 to 3:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)OCC)C=CC1N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 222 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |